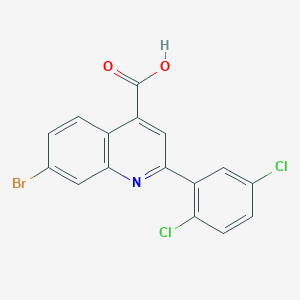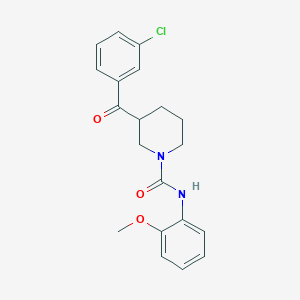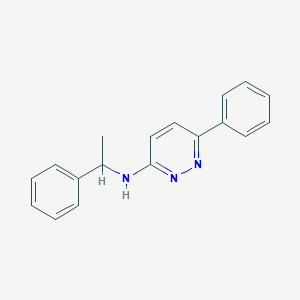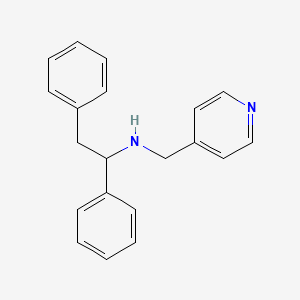
7-Bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with bromine and dichlorophenyl groups, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst. The reaction conditions often include acidic or basic environments and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
化学反应分析
Types of Reactions
7-Bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.
科学研究应用
7-Bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cell signaling pathways, leading to its potential anticancer and antimicrobial effects.
相似化合物的比较
Similar Compounds
2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid: Lacks the bromine substitution but shares the quinoline core and dichlorophenyl group.
7-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid: Similar structure with chlorine instead of bromine.
7-Bromo-2-phenylquinoline-4-carboxylic acid: Lacks the dichlorophenyl group but retains the bromine and quinoline core.
Uniqueness
The presence of both bromine and dichlorophenyl groups in 7-Bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid may enhance its biological activity and chemical reactivity compared to similar compounds. These substitutions can influence the compound’s ability to interact with molecular targets and undergo specific chemical reactions.
属性
IUPAC Name |
7-bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO2/c17-8-1-3-10-11(16(21)22)7-15(20-14(10)5-8)12-6-9(18)2-4-13(12)19/h1-7H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGHCAQKMQXFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5998374.png)
![4-ETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B5998389.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5998399.png)
![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5998404.png)
![ethyl 1-(2-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}benzyl)-4-piperidinecarboxylate](/img/structure/B5998409.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5998411.png)
![2-{4-[2-(2-fluorophenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B5998413.png)

![2-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-azaspiro[4.4]nonan-3-one](/img/structure/B5998431.png)
![2-methyl-3-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5998435.png)
![[(E)-2-[methylsulfonyloxy(phenyl)-lambda3-iodanyl]ethenyl] methanesulfonate](/img/structure/B5998445.png)

![N-[4-(3-pyridinyloxy)phenyl]-1-(4,4,4-trifluorobutyl)-2-piperidinecarboxamide](/img/structure/B5998448.png)
